molecular formula C17H16ClNO4 B12989038 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide

Cat. No.: B12989038
M. Wt: 333.8 g/mol
InChI Key: JALBMXKDWYJPAS-UHFFFAOYSA-N
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Description

The compound 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide features a phenoxy core substituted with chlorine (5-position), formyl (4-position), and methoxy (2-position) groups. The acetamide moiety is linked to a p-tolyl (4-methylphenyl) group. Its molecular formula is approximately C₁₈H₁₇ClNO₄ (calculated based on analogs), with a molecular weight of ~361.82 g/mol . The structural uniqueness lies in the combination of electron-withdrawing (Cl, formyl) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

2-(5-chloro-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H16ClNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21)

InChI Key

JALBMXKDWYJPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Cl)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 5-Chloro-2-methoxyphenol, p-toluidine, and acetic anhydride.

    Step 1: Formylation of 5-Chloro-2-methoxyphenol to introduce the formyl group.

    Step 2: Reaction with p-toluidine to form the amide bond.

    Step 3: Acetylation to complete the synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(5-Chloro-4-carboxy-2-methoxyphenoxy)-N-(p-tolyl)acetamide.

    Reduction: 2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The formyl and chloro groups could play a role in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Alkoxy Group Modifications
  • 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS: 692267-44-0): Substituents: Ethoxy (instead of methoxy) at the 2-position and a phenethyl group on the acetamide. Molecular Weight: 361.8 g/mol .
Halogen Substitutions
  • 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2): Substituents: Bromine replaces chlorine at the 5-position. Molecular Weight: 392.24 g/mol . Impact: Bromine’s larger atomic radius and higher lipophilicity may enhance van der Waals interactions in biological targets but could reduce solubility.

Modifications in the Acetamide Moiety

Aromatic vs. Aliphatic Substitutions
  • N-(2-(p-Tolylthio)ethyl)-2-(2,4-dichlorophenoxy)acetamide (RN1): Substituents: A thioethyl-p-tolyl group replaces the direct p-tolyl linkage.
Heterocyclic Replacements
  • N-(4-chloro-5-formyl-2-thiazolyl)acetamide (CAS: 234450-60-3): Substituents: A thiazole ring replaces the phenoxy core. Molecular Weight: 204.63 g/mol . Impact: The thiazole ring’s aromaticity and nitrogen atom may enhance interactions with enzymes or receptors compared to the phenoxy system.

Physicochemical and Structural Comparisons

Parameter Target Compound 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide N-(4-chloro-5-formyl-2-thiazolyl)acetamide
Molecular Weight ~361.82 g/mol 392.24 g/mol 204.63 g/mol
Key Functional Groups Cl, formyl, methoxy, p-tolyl Br, formyl, methoxy, phenethyl Cl, formyl, thiazole
Predicted Solubility Moderate (polar groups) Low (higher lipophilicity) High (smaller size, polar thiazole)
Potential Bioactivity Anticancer, anti-inflammatory Enhanced lipophilicity for CNS targets Enzyme inhibition (e.g., kinases)

Biological Activity

The compound 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Chloro group : Enhances electrophilic reactivity.
  • Formyl group : Capable of forming covalent bonds with nucleophiles.
  • Methoxy group : Influences solubility and biological interactions.

The presence of these groups contributes to the unique chemical reactivity and potential biological activity of the compound.

The biological activity of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide is primarily attributed to its ability to interact with various biomolecules. The formyl group can react with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is significant in the context of enzyme inhibition and modulation of biochemical pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is relevant in treating conditions like arthritis.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of similar phenoxyacetamide derivatives, revealing significant inhibition against Staphylococcus aureus and Escherichia coli . This suggests potential applicability for 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide in developing new antimicrobial agents.
  • Anti-inflammatory Research :
    • In a preclinical model, derivatives similar to this compound demonstrated reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated human whole blood, indicating a mechanism for anti-inflammatory action .
  • Anticancer Activity :
    • Research focusing on phenoxyacetamide derivatives indicated that certain compounds could induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic use in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-4-formyl-2-methoxyphenoxyacetamideBromine instead of chlorineAntimicrobial, anti-inflammatory
4-Oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl acetamideDifferent core structurePotent MPO inhibitor
Ethyl (5-bromo-4-formyl-2-methoxyphenoxy)acetateEthyl ester groupAntimicrobial properties

This table highlights how variations in chemical structure can influence biological activity, emphasizing the unique profile of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide.

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